2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
“2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is a chemical compound with the molecular formula C20H17F2N3O4S and a molecular weight of 433.43. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of aromatic diamines and various organic derivatives . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Quinoxaline derivatives, like the one , can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Scientific Research Applications
Neutral Anion Receptors with Enhanced Affinities
Research by Anzenbacher et al. (2000) delves into the utilization of difluorinated compounds, akin to the core structure of 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, as neutral anion receptors. These compounds, specifically fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, exhibit significantly augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate compared to their non-fluorinated counterparts. This is evidenced through various spectroscopic analyses, including 1H NMR, 19F NMR, and fluorescence emission. The difluorinated dipyrrolylquinoxaline, in particular, displayed a remarkable three orders of magnitude improvement in affinity for dihydrogen phosphate, indicating its potential as a highly sensitive and selective sensor for phosphate anions (Anzenbacher et al., 2000).
Catalytic Synthesis of Pyridine Derivatives
Movassaghi et al. (2007) describe a methodology for the direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides. This process involves the activation of amides with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition to the activated intermediate. This chemistry is compatible with a broad range of functional groups and highlights the potential of utilizing difluoromethanesulfonyl compounds in the catalytic synthesis of complex heterocycles, which are pivotal in pharmaceutical research and organic synthesis (Movassaghi et al., 2007).
Future Directions
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4S/c21-20(22)30(27,28)17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)29-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVQCBKNKOWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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